molecular formula C18H14ClNO3 B8486417 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde CAS No. 23694-51-1

1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde

Cat. No.: B8486417
CAS No.: 23694-51-1
M. Wt: 327.8 g/mol
InChI Key: JIBCAXYVBPCERY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

23694-51-1

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-carbaldehyde

InChI

InChI=1S/C18H14ClNO3/c1-11-16(10-21)15-9-14(23-2)7-8-17(15)20(11)18(22)12-3-5-13(19)6-4-12/h3-10H,1-2H3

InChI Key

JIBCAXYVBPCERY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-methoxy-2-methyl-1H-indole-3carboxaldehyde (20 g, 106 mmol) in 210 ml of dry dimethylformamide is added oil free sodium hydride (2.7 g, 111 mmol). The reaction mixture is stirred for five hours at which time it is cooled to -60° C., and freshly distilled 4-chlorobenzoyl chloride (14.4 ml, 117 mmol) is added dropwise. It is stirred for an additional 10 minutes and worked up by pouring the cold paste into cold ethyl acetate and water. The organic phase is washed once with dilute sodium bicarbonate solution, once again with water, and once with a saturated solution of sodium chloride. It is further dried with magnesium sulfate, filtered, and concentrated in vacuo to a solid which is stirred vigorously with 50 ml of methanol for two hours. The solid is filtered and dried to give 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde (28.7 g, 82.5%). A portion which is recrystallized from ethyl acetate has a mp of 150.5°-151.5° C.
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14.4 mL
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Synthesis routes and methods II

Procedure details

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